![molecular formula C13H14N2 B1352454 N-Methyl-N-(4-pyridin-2-ylbenzyl)amine CAS No. 869901-08-6](/img/structure/B1352454.png)
N-Methyl-N-(4-pyridin-2-ylbenzyl)amine
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Overview
Description
N-Methyl-N-(4-pyridin-2-ylbenzyl)amine, commonly known as MPBA, is a chemical compound that belongs to the class of tertiary amines. It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of N-Methyl-N-(4-pyridin-2-ylbenzyl)amine could involve various methods. One such method could be the reduction of nitriles or amides and nitro compounds . Another approach could involve the use of alkyl halides, ammonia, and other amines . More detailed synthesis methods and conditions can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of N-Methyl-N-(4-pyridin-2-ylbenzyl)amine is C13H14N2 . Its molecular weight is 198.26 g/mol. More detailed structural information can be found in the referenced papers .Chemical Reactions Analysis
N-Methyl-N-(4-pyridin-2-ylbenzyl)amine can participate in various chemical reactions. For instance, it has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were evaluated for their anti-tubercular activity .Scientific Research Applications
CO2-Driven N-Formylation/N-Methylation of Amines
C-scorpionate metal complexes were effective in the N-formylation and N-methylation of amines using carbon dioxide as a carbon source, in the presence of sodium borohydride . This process is significant as it contributes to the mitigation of greenhouse gases .
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Anti-Fibrosis Activity
Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Facile Conversion into N-Heterocycles
A preliminary synthetic application of N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-(4-pyridin-2-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-14-10-11-5-7-12(8-6-11)13-4-2-3-9-15-13/h2-9,14H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOINJDRZIKXIFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428740 |
Source
|
Record name | N-Methyl-N-(4-pyridin-2-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(4-pyridin-2-ylbenzyl)amine | |
CAS RN |
869901-08-6 |
Source
|
Record name | N-Methyl-N-(4-pyridin-2-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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